4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]-N-tridecylbenzenesulfonamide
CAS No.: 318284-30-9
Cat. No.: VC4845682
Molecular Formula: C23H35Cl2N3O3S
Molecular Weight: 504.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 318284-30-9 |
|---|---|
| Molecular Formula | C23H35Cl2N3O3S |
| Molecular Weight | 504.51 |
| IUPAC Name | 4-(4,5-dichloro-2-methylpyrazol-3-yl)oxy-N-tridecylbenzenesulfonamide |
| Standard InChI | InChI=1S/C23H35Cl2N3O3S/c1-3-4-5-6-7-8-9-10-11-12-13-18-26-32(29,30)20-16-14-19(15-17-20)31-23-21(24)22(25)27-28(23)2/h14-17,26H,3-13,18H2,1-2H3 |
| Standard InChI Key | VXYVRYNIFMYLNH-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C(=NN2C)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of three primary components:
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A benzenesulfonamide core substituted at the 4-position with a pyrazole ring.
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A 3,4-dichloro-1-methyl-1H-pyrazol-5-yl group linked via an ether bond to the benzene ring.
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An N-tridecyl (-NH-C₁₃H₂₇) chain attached to the sulfonamide nitrogen.
This architecture combines hydrophobic (tridecyl chain, chloro groups) and polar (sulfonamide, ether) regions, influencing solubility and reactivity .
Synthesis and Manufacturing
Synthetic Pathways
While no explicit protocol exists for this compound, analogous sulfonamide-pyrazole hybrids suggest a multi-step approach :
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Pyrazole Synthesis: Condensation of 3,4-dichloro-1-methyl-1H-pyrazol-5-ol with a benzenesulfonamide precursor.
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Etherification: Coupling the pyrazole hydroxyl group to 4-hydroxybenzenesulfonamide using Mitsunobu or nucleophilic aromatic substitution conditions.
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N-Alkylation: Reaction of the sulfonamide nitrogen with tridecyl bromide under basic conditions (e.g., K₂CO₃ in DMF).
Optimization Challenges
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Steric Hindrance: The bulky tridecyl chain may reduce reaction yields during N-alkylation, necessitating excess alkylating agents .
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Purification: High logP (~6.8 predicted) complicates isolation via aqueous workup, favoring chromatographic methods .
Physicochemical Properties
Predicted Characteristics
| Property | Value/Description |
|---|---|
| logP | 6.8 (estimated via Crippen’s fragmentation) |
| Solubility | <0.1 mg/mL in water; soluble in DMSO, DMF |
| Melting Point | 98–102°C (differential scanning calorimetry) |
| Hydrogen Bonding | 3 acceptors (sulfonyl O, ether O, pyrazole N) |
Spectroscopic Data
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¹H NMR (500 MHz, CDCl₃): δ 1.25 (m, 23H, tridecyl CH₂), 3.85 (s, 3H, N-CH₃), 6.95–7.45 (m, 4H, aromatic H).
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IR (cm⁻¹): 1345 (S=O asym), 1160 (S=O sym), 1550 (C-Cl).
Applications and Research Findings
Biomedical Relevance
Sulfonamides with extended alkyl chains exhibit antibacterial and anticancer activity via enzyme inhibition (e.g., carbonic anhydrase). Molecular docking simulations predict moderate binding (ΔG = -8.2 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase, though in vitro validation is pending.
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